6-Chloro-2,4-difluoro-3-methylphenylacetic acid
Overview
Description
6-Chloro-2,4-difluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol It is a derivative of phenylacetic acid, characterized by the presence of chloro, difluoro, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 6-Chloro-2,4-difluoro-3-methylphenylacetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
6-Chloro-2,4-difluoro-3-methylphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, difluoro, and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-Chloro-2,4-difluoro-3-methylphenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
2,4-Dichlorophenylacetic acid: Similar in structure but with different halogen substituents.
3,5-Difluorophenylacetic acid: Contains difluoro groups at different positions on the benzene ring.
4-Methylphenylacetic acid: Lacks halogen substituents but has a methyl group.
The uniqueness of this compound lies in its specific combination of chloro, difluoro, and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-chloro-2,4-difluoro-3-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-7(11)3-6(10)5(9(4)12)2-8(13)14/h3H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORMEUGYUQGAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222011 | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-10-8 | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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